N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine
CAS No.: 899402-70-1
Cat. No.: VC4516625
Molecular Formula: C18H23N5
Molecular Weight: 309.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899402-70-1 |
|---|---|
| Molecular Formula | C18H23N5 |
| Molecular Weight | 309.417 |
| IUPAC Name | N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
| Standard InChI | InChI=1S/C18H23N5/c1-11-9-12(2)19-17-16(11)18-20-13(3)10-15(23(18)22-17)21-14-7-5-4-6-8-14/h9-10,14,21H,4-8H2,1-3H3 |
| Standard InChI Key | ALVBIHZEKFWBCV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4CCCCC4)C |
Introduction
Structural Overview
The compound features a polycyclic framework with multiple nitrogen atoms integrated into the ring system. Key structural elements include:
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Cyclohexyl group: A saturated six-membered aliphatic ring attached to the nitrogen atom.
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Tetraazatricyclic core: A rigid system containing four nitrogen atoms and multiple conjugated double bonds.
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Substituents: Three methyl groups at positions 4, 11, and 13 enhance hydrophobicity and may influence biological activity.
Molecular Formula
The molecular formula of the compound is C16H22N6, indicating a moderately sized organic molecule.
Key Features
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Planarity: The conjugated system within the tetraazatricyclic core suggests partial planarity, which could influence stacking interactions in biological environments.
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Hydrophobicity: The cyclohexyl group and methyl substituents contribute to the molecule's hydrophobic character.
Synthesis
The synthesis of such a compound typically involves multi-step organic reactions that integrate heterocyclic chemistry principles. Although specific synthetic routes for this exact compound are not readily available in literature, it likely involves:
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Formation of the tetraazatricyclic core:
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Cyclization reactions using precursors like diamines or triamines with aldehydes or ketones.
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Use of catalysts to promote regioselectivity and yield.
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Functionalization:
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Introduction of methyl groups via alkylation.
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Addition of the cyclohexyl group through amination or reductive amination.
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Purification and Characterization:
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Techniques like recrystallization or chromatography for purification.
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Structural confirmation using spectroscopic methods (e.g., NMR, IR, MS).
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Biological Activity
Nitrogen-rich heterocycles are known for their diverse pharmacological activities. While specific studies on this compound are unavailable, structurally related molecules suggest potential roles in:
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Anticancer activity: Polycyclic nitrogen compounds often interact with DNA or enzymes involved in cell proliferation.
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Antimicrobial properties: The presence of multiple nitrogen atoms can disrupt microbial metabolic pathways.
Material Science
The rigid and conjugated structure might find applications in material science as:
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Precursors for organic semiconductors.
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Components in dye-sensitized solar cells.
Research Findings
While no direct studies on this compound were identified in the provided search results, insights from structurally related compounds offer valuable context:
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